Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate
Description
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a synthetic quinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core. The compound features a methyl group at position 1 and an ethenyl (vinyl) substituent at position 7, distinguishing it from other derivatives in this class. Quinolones are widely studied for their biological activities, particularly antimicrobial and antitumor properties, which are influenced by substituent variations at key positions on the quinoline scaffold .
Properties
CAS No. |
208580-24-9 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-4-10-6-7-11-13(8-10)16(3)9-12(14(11)17)15(18)19-5-2/h4,6-9H,1,5H2,2-3H3 |
InChI Key |
LAJUXAXDEZKHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C=C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the quinoline core via cyclization reactions.
- Introduction of the ethenyl (vinyl) substituent at the 7-position.
- Installation of the methyl group at the 1-position.
- Formation of the 4-oxo group (ketone) on the quinoline ring.
- Esterification at the 3-carboxylate position with ethyl alcohol.
Literature-Based Synthetic Routes
Although direct literature on this exact compound is limited, related quinoline carboxylate derivatives provide insight into preparation methods.
Cyclization and Ring Closure
One common approach involves starting from substituted anthranilic acids or benzoyl derivatives, which are converted into quinoline carboxylic acid derivatives through cyclization. For example, a substituted anthranilic acid can be reacted with acetic anhydride and acetic acid to form an acetylated intermediate, which upon treatment with oxalyl chloride and further reagents yields the quinoline ring system.
In a related process, the ring closure is facilitated by potassium t-butoxide in t-butanol, which promotes cyclization to form the quinoline core bearing the 4-oxo group and ester functionality.
Introduction of the Ethenyl Group
The ethenyl (vinyl) substituent at the 7-position can be introduced via vinylation reactions, such as:
- Wittig or Horner-Wadsworth-Emmons olefination on a 7-formylquinoline intermediate.
- Cross-coupling reactions (e.g., Heck reaction) using appropriate halogenated quinoline precursors and vinyl reagents.
Though specific methods for the 7-ethenyl substitution on this compound are not explicitly detailed in the available patents or literature, these are standard synthetic organic chemistry approaches for vinyl group introduction on aromatic heterocycles.
Methylation at the 1-Position
The methyl group at the 1-position of the quinoline ring is typically introduced by alkylation of the nitrogen atom. This can be achieved by:
- N-methylation using methyl iodide or methyl sulfate under basic conditions.
- Alternatively, starting from a methylated anthranilic acid derivative or methylated intermediate before cyclization.
Esterification
The carboxylate at the 3-position is esterified with ethanol to form the ethyl ester. This can be done by:
- Fischer esterification of the quinoline-3-carboxylic acid with ethanol under acidic conditions.
- Direct use of ethyl esters of anthranilic acid derivatives as starting materials.
Example Synthetic Procedure (Inferred from Related Compounds)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Preparation of substituted anthranilic acid | Starting from 3-substituted anthranilic acid | Functionalize to introduce methyl and ethenyl precursors |
| 2. Acetylation | Acetic anhydride, acetic acid | Formation of acetylated intermediate |
| 3. Conversion to benzoyl chloride | Oxalyl chloride, DMF catalyst, dichloromethane | Activation for subsequent coupling |
| 4. Formation of quinoline ring | Potassium t-butoxide in t-butanol | Ring closure to quinoline scaffold |
| 5. N-methylation | Methyl iodide, base | Methylation of nitrogen at 1-position |
| 6. Vinyl group introduction | Wittig or Heck reaction | Introduction of ethenyl group at 7-position |
| 7. Esterification | Ethanol, acid catalyst | Formation of ethyl ester at 3-carboxylate |
This sequence is adapted from known quinoline synthetic methodologies and patent disclosures on related quinoline carboxylates.
Analytical Data and Characterization
For related quinoline derivatives, characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR confirm the presence of the vinyl protons, methyl group, and quinoline ring carbons.
- Infrared (IR) Spectroscopy: Identification of the carbonyl (4-oxo) stretch and ester functionalities.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
- Melting Point Determination: To assess purity and identity.
- Elemental Analysis: To confirm molecular formula.
An example from a related quinoline ligand showed:
| Compound | Color | Yield (%) | Melting Point (°C) | Conductivity (Ω–1 mol–1 cm2 at 25 °C) |
|---|---|---|---|---|
| Quinoline ligand (C14H17FN3O2) | Yellow | 87 | 65–70 | - |
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Anthranilic acid functionalization | Substituted anthranilic acid | Standard organic synthesis | Precursor modification |
| Acetylation | Acetic anhydride, acetic acid | Reflux | Protects amino group |
| Benzoyl chloride formation | Oxalyl chloride, DMF | Room temperature | Activates for coupling |
| Ring closure | Potassium t-butoxide, t-butanol | 50-60 °C | Cyclization to quinoline |
| N-Methylation | Methyl iodide, base | Room temperature | Alkylation of N1 |
| Vinyl group introduction | Wittig or Heck reagents | Heating, inert atmosphere | Installation of ethenyl group |
| Esterification | Ethanol, acid catalyst | Reflux | Formation of ethyl ester |
Research Findings and Considerations
- The ring closure step using potassium t-butoxide is critical for forming the quinoline core with the correct oxidation state at the 4-position.
- N-Methylation must be controlled to avoid over-alkylation or side reactions.
- Vinyl group introduction often requires inert atmosphere and careful control of reaction temperature to maintain the ethenyl substituent without polymerization or side reactions.
- Purification typically involves recrystallization and chromatographic techniques.
- Characterization confirms the presence of all functional groups and the integrity of the quinoline scaffold.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .
Scientific Research Applications
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibit topoisomerase enzymes, and interact with various receptors and enzymes in biological systems. These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The table below summarizes key substituents and properties of related 4-oxoquinoline-3-carboxylate derivatives:
Position-Specific Analysis
Position 1 :
- Cyclopropyl (): Enhances DNA gyrase binding in fluoroquinolones but may reduce solubility .
- Triazolylmethyl () : Introduces hydrogen-bonding capability, improving target affinity .
Position 7 :
- Ethenyl (Target Compound): Electron-rich group may facilitate π-π stacking or Michael addition reactivity, unlike chloro or amino substituents.
- Chloro/Nitro () : Electron-withdrawing groups enhance electrophilicity, aiding nucleophilic substitution reactions .
- Trifluoromethyl (i) : Increases lipophilicity and metabolic resistance .
Positions 6 and 8 :
- Fluoro/Nitro () : Fluorine at position 6 improves bioavailability; nitro at 8 aids in synthetic modifications .
Biological Activity
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate with ethyl hydroxyacetate, followed by subsequent transformations to achieve the desired structure. The keto-enol tautomerism of the compound has also been studied using spectroscopic methods, indicating its stability and reactivity under various conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro experiments have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and T47D cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| T47D | 15.0 | G2/M phase arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression, which are critical mediators in inflammatory responses .
Case Studies
- Study on Anticancer Activity : A study conducted on various quinoline derivatives demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Mechanism : In another investigation, the compound was shown to reduce LPS-induced inflammation in animal models, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
